![molecular formula C15H11FN2O3S B15056107 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride CAS No. 174286-02-3](/img/structure/B15056107.png)
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and utility in various chemical and biological applications. The presence of the oxadiazole ring and the sulfonyl fluoride group in its structure makes it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by sulfonylation using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the aromatic ring could yield a quinone derivative.
Scientific Research Applications
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme activity and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to modify specific amino acid residues in proteins.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride involves the modification of specific amino acid residues in proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, and cysteine, forming covalent bonds. This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide: Contains a sulfonamide group and a pyrazoline ring.
Uniqueness
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both the oxadiazole ring and the sulfonyl fluoride group. This combination provides a distinct reactivity profile and makes it suitable for a variety of applications in research and industry.
Properties
CAS No. |
174286-02-3 |
|---|---|
Molecular Formula |
C15H11FN2O3S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O3S/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)22(16,19)20/h2-9H,1H3 |
InChI Key |
JFOMVUQGVDMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


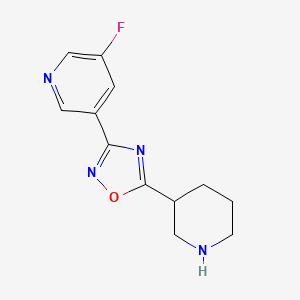
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
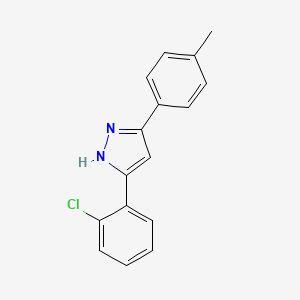


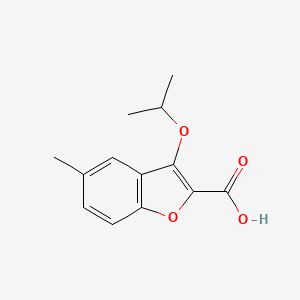
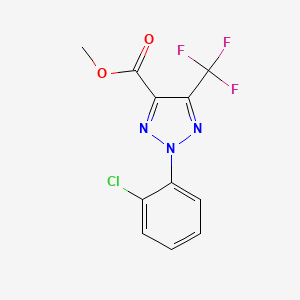
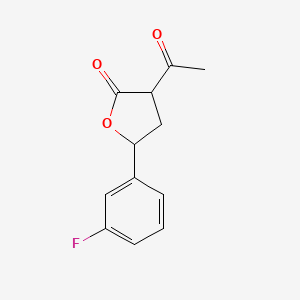
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)



